Field: Medical Science, specifically Oncology.
Application: 2-Aminophenyl-3-methylphenylamine has been used in the synthesis of new anticancer ruthenium (II/III) complexes.
Methods: Two new ruthenium-DMSO-based complexes of 2-aminophenyl benzimidazole (Hapbim); [Ru (II)Cl 2 (DMSO) 2 (Hapbim)] ( 1) and [Ru (III)Cl 3 (Hapbim) (DMSO)] ( 2) were synthesized.
Results: The in vitro cytotoxicity of the compounds was tested on human breast cancer (MCF7), human colorectal cancer (Caco2), and normal human liver cell lines (THLE-2), with compound ( 2) the most potent against cancer cells. Notably, both compounds were inactive in the noncancerous cell line.
Field: Organic Chemistry.
Application: 2-Aminophenyl-3-methylphenylamine can be used in the synthesis of Betti base derivatives.
Results: The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands.
Field: Neurochemistry.
Application: 2-Aminophenyl-3-methylphenylamine, as a derivative of N-Methylphenethylamine (NMPEA), can act as a neuromodulator in humans.
Field: Physical Chemistry.
Application: 2-Aminophenyl-3-methylphenylamine, as a derivative of phenylamine, is slightly soluble in water.
Methods: The solubility of phenylamine in water is about 3.6 g per 100 g of water at 20°C.
2-Aminophenyl-3-methylphenylamine is an organic compound with the molecular formula and a molecular weight of approximately 198.26 g/mol. This compound features an amino group (-NH2) attached to a phenyl ring that is further substituted with a methyl group at the meta position. The structural configuration of 2-Aminophenyl-3-methylphenylamine contributes to its unique chemical properties and reactivity, making it a subject of interest in various fields of research, including organic synthesis and biochemistry.
Currently, there is no documented information regarding a specific mechanism of action for 2-Aminophenyl-3-methylphenylamine.
As information on 2-Aminophenyl-3-methylphenylamine is limited, it's crucial to handle any aromatic amine with care due to potential hazards:
The biological activity of 2-Aminophenyl-3-methylphenylamine has been extensively studied, particularly regarding its interaction with enzymes. It has been shown to interact with cytochrome P450, an important enzyme involved in the oxidation of organic substances. This interaction facilitates the formation of a complex that enhances the oxidation process. Additionally, this compound influences cell signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway, which can lead to significant changes in gene expression and cellular metabolism.
At varying dosages, 2-Aminophenyl-3-methylphenylamine exhibits different effects on cellular functions. Low doses may have minimal impact, while higher doses can significantly alter cell signaling and metabolic processes. The stability of this compound is crucial, as it may degrade under specific conditions, affecting its efficacy in biological applications.
Several synthetic routes are available for producing 2-Aminophenyl-3-methylphenylamine:
In industrial settings, continuous flow reactors are employed to optimize reaction conditions for high yield and purity, utilizing catalysts and controlled temperature and pressure.
2-Aminophenyl-3-methylphenylamine has several applications across various fields:
Research indicates that 2-Aminophenyl-3-methylphenylamine interacts with specific biomolecules, such as enzymes and receptors. These interactions can lead to either inhibition or activation of enzyme activities, significantly impacting cellular processes. Studies have shown that its effects vary depending on dosage and environmental conditions, highlighting its potential as a tool in biochemical research .
Several compounds share structural similarities with 2-Aminophenyl-3-methylphenylamine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Aminotoluene | Amino group on a toluene ring | Commonly used in dye manufacturing |
3-Aminophenol | Amino group on a phenol ring | Known for its antioxidant properties |
4-Aminobiphenyl | Amino groups on biphenyl structure | Used in polymer production |
2-Amino-3-methylbenzene | Similar substitution pattern | Less explored compared to others |
These compounds exhibit distinct biological activities and chemical reactivities that differentiate them from 2-Aminophenyl-3-methylphenylamine, underscoring its unique role in both synthetic chemistry and biological applications .
Irritant